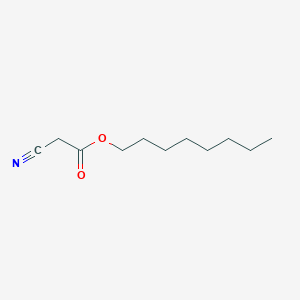

2-Cianoacetato de octilo

Descripción general

Descripción

Piraflufen-etilo: es un herbicida sintético que pertenece a la clase de productos químicos de fenilpirazol. Se utiliza principalmente para controlar las malas hierbas de hoja ancha y las gramíneas en diversos cultivos. El compuesto es conocido por su acción selectiva y se aplica a menudo como desecante. Piraflufen-etilo actúa inhibiendo la enzima protoporfirinógeno oxidasa (PPO), lo que lleva a la destrucción de las membranas celulares de las plantas .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of octyl 2-cyanoacetate typically involves the reaction of cyanoacetic acid with octanol. The process can be catalyzed by various acids, including p-toluenesulfonic acid, leading to the formation of the ester. Characterization is often performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups and assess purity .

Table 1: Synthesis Overview

| Step | Reaction | Catalyst | Outcome |

|---|---|---|---|

| 1 | Cyanoacetic acid + Octanol | p-Toluenesulfonic Acid | Formation of Octyl 2-Cyanoacetate |

| 2 | Polymerization | Piperidine + Potassium Carbonate | Formation of Poly(Octyl Cyanoacrylate) |

Wound Closure

One of the primary applications of octyl 2-cyanoacetate is in wound closure. It serves as a tissue adhesive that provides several advantages over traditional sutures:

- Faster Application : Studies have shown that the use of octyl cyanoacrylate can reduce the time required for wound closure compared to suturing methods .

- Reduced Infection Rates : A study indicated that using Dermabond™ (a brand of octyl cyanoacrylate) resulted in lower incidences of wound infections compared to sutures in wounds larger than 4 cm .

- Cosmetic Outcomes : The cosmetic results achieved with octyl cyanoacrylate are often comparable to those obtained with sutures, making it a preferred choice for facial lacerations and pediatric surgeries .

Case Studies

- Ankle Fracture Surgeries : A randomized controlled trial compared 2-octyl cyanoacrylate with n-butyl cyanoacrylate for wound closure after ankle fracture surgeries. Results showed no significant differences in cosmetic outcomes or patient satisfaction between the two adhesives .

- Pediatric Surgery : In a study focused on lower lid epiblepharon surgery in children, 2-octyl cyanoacrylate was successfully used for wound closure, demonstrating effective healing and cosmetic results .

Comparative Studies

Comparative research has highlighted the efficacy of octyl cyanoacetate against traditional methods:

- A study comparing octyl cyanoacrylate with sutures noted that the adhesive not only expedited the closure process but also minimized discomfort for patients during application .

- Another investigation into its use for cleft lip repair indicated equivalent outcomes concerning wound dehiscence and cosmetic appearance when compared to traditional suturing techniques .

Mecanismo De Acción

El piraflufen-etilo ejerce sus efectos herbicidas inhibiendo la enzima protoporfirinógeno oxidasa (PPO). Esta enzima es crucial para la biosíntesis de la clorofila y el hemo en las plantas. La inhibición de la PPO conduce a la acumulación de protoporfirina IX, que genera especies reactivas de oxígeno (ROS) en condiciones de luz. Los ROS causan peroxidación de lípidos y la consiguiente destrucción de las membranas celulares, lo que lleva a la muerte de la planta .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de piraflufen-etilo implica la condensación del grupo carboxilo del piraflufen con etanol, dando lugar a la formación de un éster etílico. La reacción normalmente requiere la presencia de un catalizador y se lleva a cabo en condiciones controladas de temperatura y presión .

Métodos de producción industrial: La producción industrial de piraflufen-etilo sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: Piraflufen-etilo se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, dando lugar a la formación de diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Las reacciones de halogenación y nitración son comunes, utilizando reactivos como el cloro y el ácido nítrico.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos metabolitos y derivados del piraflufen-etilo, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones de la investigación científica

Química: En química, el piraflufen-etilo se utiliza como compuesto modelo para estudiar los mecanismos de acción de los herbicidas y el desarrollo de nuevos agentes herbicidas .

Biología: En la investigación biológica, el compuesto se utiliza para investigar los efectos de los herbicidas en la fisiología y bioquímica de las plantas. También se utiliza para estudiar los mecanismos de resistencia en las malas hierbas .

Medicina: Si bien el piraflufen-etilo no se utiliza directamente en medicina, sus derivados y compuestos relacionados se estudian por sus posibles aplicaciones terapéuticas .

Industria: En la industria agrícola, el piraflufen-etilo se utiliza ampliamente como herbicida para controlar las malas hierbas en diversos cultivos, como la patata, la vid y las zonas no cultivadas .

Comparación Con Compuestos Similares

Compuestos similares:

Flumioxazin: Otro inhibidor de la PPO utilizado como herbicida.

Oxifluorfén: Un herbicida difeniléter con acción similar.

Fomesafén: Un herbicida selectivo utilizado para controlar las malas hierbas de hoja ancha.

Singularidad: Piraflufen-etilo es único debido a su alta eficacia a bajas tasas de aplicación y su capacidad para controlar una amplia gama de especies de malas hierbas. Su acción selectiva y su rápida degradación en el medio ambiente lo convierten en una opción preferida para los programas de gestión integrada de malas hierbas .

Actividad Biológica

Overview

Octyl 2-cyanoacetate, a member of the cyanoacrylate family, is recognized for its adhesive properties and applications in medical fields, particularly as a tissue adhesive. This compound has garnered attention due to its biological activity, which includes antimicrobial properties and its efficacy in wound closure. This article explores the biological activity of octyl 2-cyanoacetate, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 4384482

Octyl 2-cyanoacetate functions primarily through polymerization upon exposure to moisture, leading to the formation of a strong adhesive bond that is both waterproof and flexible. The polymerization process is exothermic and results in a protective barrier over wounds, promoting healing while preventing microbial invasion.

Antimicrobial Activity

Research indicates that octyl 2-cyanoacetate exhibits significant antimicrobial properties against various bacteria. The mechanism involves destabilizing the bacterial cell envelope, which leads to cell death.

Case Study: Surgical Site Infections

A study conducted at the University of Sienna over eight years involving 900 patients demonstrated that octyl 2-cyanoacetate significantly reduced the incidence of surgical site infections compared to traditional sutures. The results showed:

- Infection Rate : Lower in the glue group (4%) versus controls (12%).

- Wound Dehiscence : Reduced in patients treated with octyl cyanoacetate.

- Resource Efficiency : Approximately 375 work-hours saved due to quicker application compared to sutures .

Comparative Efficacy

A comparative analysis between octyl 2-cyanoacetate and traditional adhesives reveals its superior performance in various surgical scenarios.

| Adhesive Type | Infection Rate (%) | Wound Dehiscence (%) | Application Time (min) |

|---|---|---|---|

| Octyl 2-Cyanoacetate | 4 | 3 | 5 |

| Traditional Sutures | 12 | 10 | 15 |

Cytotoxicity Studies

While octyl 2-cyanoacetate is effective as an adhesive, its cytotoxic effects have been evaluated in vitro. A study assessed its impact on cell viability using L929 mouse fibroblast cells:

Propiedades

IUPAC Name |

octyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCTWXWDQMXVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402694 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-97-4 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octyl cyanoacetate?

A1: Octyl cyanoacetate has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol.

Q2: How is octyl cyanoacetate synthesized?

A2: Octyl cyanoacetate is typically synthesized through the esterification of cyanoacetic acid with octanol. This reaction is often catalyzed by p-toluene sulfonic acid. [] Another method involves the interesterification of ethyl cyanoacetate with n-octanol, using catalysts like tetra-n-butyl titanate or sulfuric acid. []

Q3: What spectroscopic techniques are used to characterize octyl cyanoacetate?

A3: Commonly used spectroscopic techniques include:

- FTIR: Confirms the presence of functional groups like -OH and -CN. []

- 1H NMR and 13C NMR: Provide detailed structural information about the compound. [, , , , , , , , , , ]

Q4: What is a prominent application of octyl cyanoacetate?

A4: Octyl cyanoacetate serves as a key precursor in the synthesis of octyl 2-cyanoacrylate, a primary component in medical cyanoacrylate adhesives. []

Q5: How is octyl cyanoacetate utilized in material science?

A6: Octyl cyanoacetate acts as a building block in synthesizing novel trisubstituted ethylenes, which can be further copolymerized with styrene to create new polymers. These polymers exhibit diverse properties depending on the substituents on the phenyl ring of octyl phenylcyanoacrylate. [, , , , , , , , , ]

Q6: How does octyl cyanoacetate contribute to organic solar cell technology?

A7: Octyl cyanoacetate is employed as an end-capped acceptor unit in the design and synthesis of small molecules for solution-processed organic solar cells. [, , , , , , , ]

Q7: What influences the performance of octyl cyanoacetate-based molecules in organic solar cells?

A8: Factors like electron-withdrawing ability, molecular packing, and energy level alignment with other components in the solar cell significantly affect their performance. [, , , ]

Q8: Can you provide an example of a successful application of octyl cyanoacetate in organic solar cells?

A9: In a study, a small molecule (DR(3)TBDT) utilizing octyl cyanoacetate as the end-capped unit achieved a power conversion efficiency of 7.38% in an organic solar cell. This result highlighted the potential of fine-tuning molecular structures incorporating octyl cyanoacetate for improved device performance. []

Q9: Are there alternative compounds to octyl cyanoacetate in organic solar cells?

A10: Yes, alternatives include 3-ethylrhodanine and 2H-indene-1,3-dione, each offering different properties that impact the open-circuit voltage and overall efficiency of the solar cells. []

Q10: What are the implications of octyl 2-cyanoacrylate's rapid polymerization in medical adhesives?

A12: This property makes octyl 2-cyanoacrylate highly desirable in medical adhesives for wound closure as it allows for fast curing and strong bonding. [, , ]

Q11: Are there challenges in synthesizing octyl cyanoacrylate due to its rapid polymerization?

A13: Yes, the synthesis of octyl 2-cyanoacrylate requires careful control of reaction conditions to avoid premature polymerization. Synthetic routes involving free nucleophilic products are typically avoided. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.